3-Bromo-7-chloroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

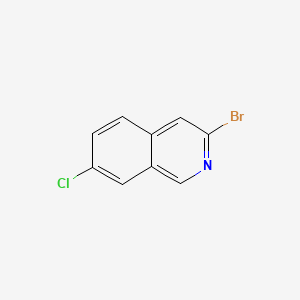

3-Bromo-7-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 3rd and 7th positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of 7-chloroisoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, solvent, and reactant concentrations, to achieve high yields and purity. The compound is usually purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-7-chloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-7-chloroisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-7-chloroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

- 7-Bromo-1-chloroisoquinoline

- 4-Bromo-7-chloroisoquinoline

- 3-Bromo-6-chloroisoquinoline

Comparison: 3-Bromo-7-chloroisoquinoline is unique due to the specific positions of the bromine and chlorine atoms, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns and reactivity profiles, making it valuable for specific synthetic and research applications .

Biologische Aktivität

3-Bromo-7-chloroisoquinoline is a heterocyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₅BrClN. Its structure features bromine and chlorine substituents at the 3rd and 7th positions of the isoquinoline ring, respectively. This halogenation pattern is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies. In particular, its interaction with bacterial enzymes suggests a mechanism involving enzyme inhibition, which is critical for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways, particularly those involving MAPK/ERK pathways, which are crucial for cell growth and differentiation.

Table 1 summarizes key findings from various studies on the anticancer effects of this compound:

| Study | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| HeLa | 10 | Induces apoptosis | |

| MCF-7 | 5 | Inhibits proliferation | |

| A549 | 15 | Alters cell cycle |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . For example, it has been shown to bind to cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of endogenous compounds. The binding affinity and interaction dynamics can be analyzed through molecular docking studies.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins. Table 2 presents docking results showing binding energies and key residues involved in interactions:

| Protein (PDB ID) | Binding Residues | Bond Distances (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 6EUO | SER126 | 3.23 | -5.4 |

| ASP125 | 3.05 | ||

| THR129 | 2.99 | ||

| ARG150 | 2.84 |

These interactions suggest that the compound may alter enzyme activity, leading to various biological effects.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Efficacy : A study demonstrated that at a concentration of 10 μM, the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibiotic agent.

- Cancer Cell Studies : In a study involving human colon carcinoma cells (HT29), treatment with varying concentrations led to significant reductions in cell viability, indicating its promise as an anticancer therapeutic.

Future Directions

The ongoing research into this compound focuses on elucidating its precise mechanisms of action and exploring its full therapeutic potential. Further investigations are needed to establish its efficacy in vivo and to assess any potential side effects associated with its use.

Eigenschaften

IUPAC Name |

3-bromo-7-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAFRLYZTMTUOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725497 |

Source

|

| Record name | 3-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246552-90-8 |

Source

|

| Record name | 3-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.